5-Fluoro-2-nitrobenzoic acid

Descripción general

Descripción

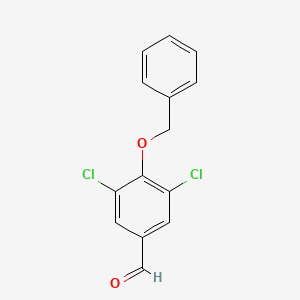

5-Fluoro-2-nitrobenzoic acid is an ortho-nitro benzoic acid derivative . It can be prepared by the oxidation of 5-fluoro-2-nitrotoluene . It is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .

Synthesis Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

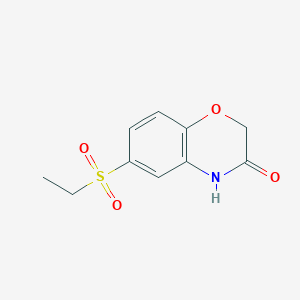

The molecular formula of 5-Fluoro-2-nitrobenzoic acid is FC6H3(NO2)CO2H . The molecular weight is 185.11 .Chemical Reactions Analysis

5-Fluoro-2-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzoic acid appears as a white to light yellow crystal powder . The melting point ranges from 134.0 to 138.0 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

5-Fluoro-2-nitrobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. For instance, it is an intermediate in the creation of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide , which is a compound of interest due to its potential inhibitory effects on p38α mitogen-activated protein kinase (MAPK), a protein that plays a role in inflammatory responses and cell differentiation .

Organic Chemistry Research

In organic chemistry, 5-Fluoro-2-nitrobenzoic acid is used for the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through nucleophilic aromatic substitution (SNAr) reactions. This process involves the substitution of fluorine in 5-Fluoro-2-nitrobenzoic acid with the hydroxyl group of various 2-aminophenols .

Fluorescent Sensing Molecules

This compound serves as a building block for synthesizing fluorescent sensing molecules. These molecules are designed to emit fluorescence in response to specific stimuli, making them useful in various detection and analysis applications .

Heterocyclic APIs

5-Fluoro-2-nitrobenzoic acid is also a precursor for the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Heterocyclic compounds are a mainstay in pharmaceuticals due to their diverse therapeutic properties .

Peptide Synthesis

Additionally, it is used in peptide synthesis. Peptides are short chains of amino acids that have a variety of functions in the body and are used in medications to treat various diseases .

Ugi Reaction

It reacts with aldehydes, isonitriles, and primary amines tethered to a Boc-protected internal amino or hydroxyl nucleophile to afford Ugi products. The Ugi reaction is a multi-component reaction that allows for the rapid generation of complex molecules .

Mecanismo De Acción

Target of Action

5-Fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . The primary target of this compound is therefore the p38α MAPK, a protein involved in directing cellular responses to a variety of external stress signals .

Mode of Action

It is known to participate in the synthesis of quinazolinones . These compounds are potential inhibitors of p38α MAPK , suggesting that 5-Fluoro-2-nitrobenzoic acid may interact with its targets to inhibit their function.

Biochemical Pathways

The compound is involved in the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress signals, including inflammation and apoptosis . By inhibiting p38α MAPK, 5-Fluoro-2-nitrobenzoic acid could potentially affect these downstream effects.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-nitrobenzoic acid’s action would be primarily related to its inhibition of p38α MAPK . This could potentially lead to alterations in cellular responses to stress signals, including changes in inflammation and apoptosis .

Safety and Hazards

5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

Propiedades

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-fluoro-2-nitrobenzoic acid in the synthesis described in the abstract?

A1: While the abstract doesn't explicitly state the role of 5-fluoro-2-nitrobenzoic acid, its mention suggests it serves as a starting material or an intermediate in the synthesis of the guanine-mimetic library []. Further information on the specific reactions and its role within the synthetic pathway would require access to the full research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.